molecular formula C7H9ClN2O2S B2778293 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1544955-53-4

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

Cat. No. B2778293
CAS RN: 1544955-53-4
M. Wt: 220.67
InChI Key: MLDUUKSSKFCFRB-UHFFFAOYSA-N
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Description

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1544955-53-4 . It has a molecular weight of 220.68 and a molecular formula of C7H9ClN2O2S . It is a liquid at room temperature .


Synthesis Analysis

Sulfonyl chlorides, including 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride, can be synthesized from pyrazoles via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride were not found in the search results, it’s worth noting that sulfonyl chlorides in general are versatile in organic synthesis. They can undergo a variety of reactions, including substitution reactions with amines to form sulfonamides, and with alcohols to form sulfonate esters .


Physical And Chemical Properties Analysis

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is a liquid at room temperature . It has a molecular weight of 220.68 and a molecular formula of C7H9ClN2O2S . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Catalyst for Synthesis Reactions

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride has been utilized in various synthesis reactions. For example, an ionic liquid derivative, 1-sulfopyridinium chloride, was used as an efficient catalyst for the synthesis of bis(pyrazol-5-ols) through tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes under mild conditions (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

It has been employed in the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. A 3-step parallel medicinal chemistry protocol demonstrated the utility of a sulfur-functionalized aminoacrolein derivative in synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).

Synthesis of Diverse Pyrazole-Containing Compounds

The chemical was used to synthesize various pyrazole-containing compounds. For instance, diverse pyrazole-4-sulfonyl chlorides were produced from 2-(benzylthio)malonaldehyde. This method allowed for effective multi-gram synthesis of these compounds (Sokolyuk et al., 2015).

Formation of New Heterocyclic Systems

The reaction of 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride derivatives led to the creation of new heterocyclic systems. For example, its reaction with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole resulted in novel compounds, indicating its role in generating new molecular structures (Kornienko et al., 2014).

Synthesis and Sulphonylation of Pyrazoles

This chemical has been critical in synthesizing and sulphonylating pyrazoles, leading to the development of new compounds with potential applications in various fields, including pharmaceuticals (Diana et al., 2018).

Safety and Hazards

The safety information available indicates that 1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride is potentially dangerous . The exact hazard statements were not found in the search results.

properties

IUPAC Name

1-cyclobutylpyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDUUKSSKFCFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=C(C=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-1H-pyrazole-4-sulfonyl chloride

CAS RN

1544955-53-4
Record name 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride
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